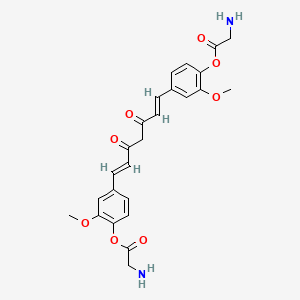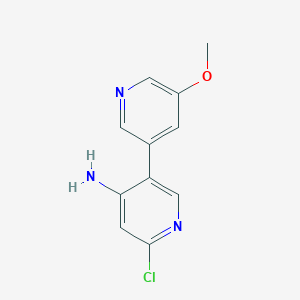
Di-O-glycinoylcurcumin Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-O-glycinoylcurcumin Dihydrochloride is a derivative of curcumin, a natural phenolic compound found in the turmeric plant. This compound is known for its potent anti-tumor, anti-inflammatory, and antioxidant properties . It is a yellow solid powder with good solubility and is used in various scientific research applications .
Méthodes De Préparation
The preparation of Di-O-glycinoylcurcumin Dihydrochloride generally involves chemical synthesis. The typical procedure includes reacting curcumin with glycine, followed by acetyl chloride to yield the desired product . The reaction conditions often require a controlled environment to ensure the purity and stability of the compound. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures.
Analyse Des Réactions Chimiques
Di-O-glycinoylcurcumin Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents such as sodium borohydride can be used.
Substitution: This compound can undergo nucleophilic substitution reactions, often involving reagents like sodium hydroxide or hydrochloric acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Applications De Recherche Scientifique
Di-O-glycinoylcurcumin Dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in various chemical analyses.
Industry: It is used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mécanisme D'action
The mechanism of action of Di-O-glycinoylcurcumin Dihydrochloride involves multiple molecular targets and pathways. It induces apoptosis in cancer cells and inhibits phorbol ester-induced protein kinase C activity . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation.
Comparaison Avec Des Composés Similaires
Di-O-glycinoylcurcumin Dihydrochloride is unique due to its glycinoyl modification, which enhances its solubility and bioavailability compared to natural curcumin. Similar compounds include:
Di-O-piperoyl curcumin: Another modified curcumin derivative with high anticancer potential.
Curcumin glucuronide: A metabolite of curcumin with different pharmacokinetic properties.
Tetrahydrocurcumin: A reduced form of curcumin with enhanced stability and bioavailability.
These compounds share some biological activities with this compound but differ in their chemical structure and specific applications.
Propriétés
Formule moléculaire |
C25H26N2O8 |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
[4-[(1E,6E)-7-[4-(2-aminoacetyl)oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-aminoacetate |
InChI |
InChI=1S/C25H26N2O8/c1-32-22-11-16(5-9-20(22)34-24(30)14-26)3-7-18(28)13-19(29)8-4-17-6-10-21(23(12-17)33-2)35-25(31)15-27/h3-12H,13-15,26-27H2,1-2H3/b7-3+,8-4+ |
Clé InChI |
PQKWQYCQFFFWCA-FCXRPNKRSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN |
SMILES canonique |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(dimethylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13866386.png)








![1-(6-Chloro-2-oxo-4-(trifluoromethyl)-2,4-dihydro-1H-benzo[d][1,3]oxazin-4-yl)pent-1-yn-3-yl Methanesulfonate](/img/structure/B13866442.png)

![Methyl 7-[[4-[hydroxy(diphenyl)methyl]benzoyl]amino]heptanoate](/img/structure/B13866449.png)


